3,5-Dibromo-4-methyl-2-nitropyridine
Description
Such halogenated and nitrated pyridines are typically of interest in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which influence reactivity and physical properties.
Properties
Molecular Formula |
C6H4Br2N2O2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
3,5-dibromo-4-methyl-2-nitropyridine |
InChI |
InChI=1S/C6H4Br2N2O2/c1-3-4(7)2-9-6(5(3)8)10(11)12/h2H,1H3 |
InChI Key |
VVZNUQZNIGFAJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methyl-2-nitropyridine typically involves the bromination of 4-methyl-2-nitropyridine. One common method includes the reaction of 4-methyl-2-nitropyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 3,5-Dibromo-4-methyl-2-aminopyridine.
Oxidation: 3,5-Dibromo-4-carboxy-2-nitropyridine.
Scientific Research Applications
3,5-Dibromo-4-methyl-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methyl-2-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)
Nifedipine (CAS 21829-25-4), a 1,4-dihydropyridine derivative, shares a nitro-substituted aromatic system but differs in core structure and substituents:
Key Differences :
- The pyridine core in this compound is aromatic and planar, while Nifedipine’s dihydropyridine ring is non-aromatic and more flexible, critical for its biological activity.
- Bromine atoms in the target compound may enhance electrophilic substitution resistance compared to Nifedipine’s ester groups.
Comparison with 3,5-Dibromo-2-hydrazinyl-4-methylpyridine
This compound (CAS 3430-30-6) shares the 3,5-dibromo-4-methylpyridine backbone but replaces the nitro group with a hydrazinyl group at position 2:
Methodological Insights from Evidence
- Property Prediction : highlights methods like the Joback and Crippen models for calculating physical properties (e.g., melting points, solubility). Similar approaches could predict properties of this compound, though experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
